Cas no 894995-69-8 (2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)-N-phenylacetamide)

2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)-N-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)-N-phenylacetamide
- Acetamide, 2-[(1,7-dihydro-7-oxo-5-phenyl-1,2,4-triazolo[4,3-a]pyrimidin-3-yl)thio]-N-phenyl-
-
- インチ: 1S/C19H15N5O2S/c25-16-11-15(13-7-3-1-4-8-13)24-18(21-16)22-23-19(24)27-12-17(26)20-14-9-5-2-6-10-14/h1-11H,12H2,(H,20,26)(H,21,22,25)
- InChIKey: YPDKQNOYKVGWAF-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1)(=O)CSC1N2C(NN=1)=NC(=O)C=C2C1=CC=CC=C1
じっけんとくせい
- 密度みつど: 1.43±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 13.18±0.70(Predicted)
2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)-N-phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2513-0363-2mg |
2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide |
894995-69-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2513-0363-20mg |
2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide |
894995-69-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2513-0363-100mg |
2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide |
894995-69-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2513-0363-5μmol |
2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide |
894995-69-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2513-0363-20μmol |
2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide |
894995-69-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2513-0363-10mg |
2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide |
894995-69-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2513-0363-10μmol |
2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide |
894995-69-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2513-0363-1mg |
2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide |
894995-69-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2513-0363-50mg |
2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide |
894995-69-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2513-0363-25mg |
2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide |
894995-69-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)-N-phenylacetamide 関連文献
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)-N-phenylacetamideに関する追加情報
Introduction to 2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)-N-phenylacetamide (CAS No. 894995-69-8)
2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)-N-phenylacetamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 894995-69-8, represents a fusion of heterocyclic chemistry and organic synthesis, making it a promising candidate for further exploration in medicinal chemistry.
The molecular structure of this compound features a complex arrangement of atoms, including a phenyl ring, a sulfanyl group, and an acetamide moiety. These components contribute to its potential biological activity and make it an intriguing subject for further study. The presence of multiple heterocyclic rings, such as the 1,2,4-triazole and pyrimidine rings, suggests that this compound may exhibit a wide range of interactions with biological targets.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structural features of 2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)-N-phenylacetamide make it a candidate for investigation in this context. Specifically, the sulfanyl group and the phenyl ring have been shown to interact with enzymes and receptors in ways that could lead to therapeutic effects.
One of the key aspects of this compound is its potential role in inhibiting specific enzymes or receptors that are involved in disease pathways. For instance, the sulfanyl group can engage in hydrogen bonding interactions with polar residues in proteins, which could modulate enzyme activity. Additionally, the phenyl ring can participate in hydrophobic interactions with other regions of the target protein. These interactions are crucial for understanding how this compound might function at a molecular level.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Heterocycles are known for their ability to mimic natural biomolecules and interact with biological targets in a highly specific manner. The 1,2,4-triazole and pyrimidine rings in 2-{(7-oxyo5phenyl7H8H1 24triazolo43apyrimidin3ylsulfanyl)}Nphenylacetamide contribute to its potential as a pharmacophore. These rings have been extensively studied for their role in various bioactive molecules and their ability to induce desired biological effects.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as the 1,2,4-triazole derivative and the pyrimidine scaffold. These intermediates are then coupled together using various coupling reactions to form the final structure. The use of advanced synthetic techniques has enabled researchers to produce increasingly complex molecules like this one with greater efficiency.
Once synthesized, the compound undergoes rigorous testing to assess its biological activity. This includes evaluating its interaction with target enzymes and receptors using computational methods such as molecular docking simulations. These simulations can predict how well the compound will bind to its target and provide insights into potential mechanisms of action.
In vitro studies are also conducted to determine the efficacy of the compound in various biological assays. These studies help researchers understand how the compound affects cellular processes and whether it can modulate disease-related pathways. Positive results from these studies often lead to further investigation in vivo using animal models.
The ultimate goal is to develop this compound into a therapeutic agent that can be used to treat human diseases. This involves additional rounds of testing to assess safety and efficacy before it can be approved for clinical use. The journey from discovery to market is long and requires collaboration among chemists, biologists, pharmacologists, and clinicians.
The development of new drugs is often driven by the need to address unmet medical needs or improve upon existing treatments. 2-{(7-oxyo5phenyl7H8H1 24triazolo43apyrimidin3ylsulfanyl)}Nphenylacetamide represents an example of how innovative chemistry can lead to new therapeutic opportunities. By understanding its structure-function relationships and optimizing its properties through rational design or high-throughput screening approaches researchers hope to unlock its full potential as a drug candidate.
In conclusion 2-{(7-oxyo5phenyl7H8H1 24triazolo43apyrimidin3ylsulfanyl)}Nphenylacetamide (CAS No: 89499569) stands out as an interesting molecule with significant potential within pharmaceutical research Its unique structural features make it suitable for further exploration as a modulator of disease-related pathways Through continued study this compound may contribute towards developing novel treatments that address critical health challenges facing society today.
894995-69-8 (2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)-N-phenylacetamide) Related Products
- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)
- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)
- 1529147-63-4(Piperidine, 3-(4-methoxyphenyl)-4-methyl-)
- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)
- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)
- 869944-65-0(4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile)
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 19755-32-9(1-Propanamine, 3-(diphenylphosphinyl)-)




